molecular formula C23H19N3O5S B2506052 (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-methoxyphenyl)chromene-3-carboxamide CAS No. 866346-97-6

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-methoxyphenyl)chromene-3-carboxamide

Cat. No. B2506052
CAS RN: 866346-97-6
M. Wt: 449.48
InChI Key: TVFPRXIMOJAIBE-BZZOAKBMSA-N
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Description

Synthesis Analysis

While the specific synthesis process for this compound is not available, coumarin compounds (which this compound is a derivative of) have been synthesized using various methods. For instance, coumarin-pyrazoles have been synthesized via the reaction of substituted 4-formylcoumarin, ethyl acetoacetate, hydrazine hydrate, and malononitrile or ethylcyanoacetate in the presence of catalytic amounts of NaOH .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Chromene derivatives are synthesized through various methodologies, demonstrating the chemical versatility and potential applications of these compounds in material science and organic synthesis. For instance, 3H-Naphtho[2.1-b]pyran-2-carboxamides , closely related to the compound , can be synthesized from a three-component cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide, showcasing the utility of chromene derivatives in synthesizing complex molecular architectures (Nizami & Hua, 2018). Another example includes the synthesis of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide , which highlights the structural diversity achievable within the chromene scaffold, potentially impacting material sciences and drug design (Reis et al., 2013).

Biological Activities

Chromene derivatives have been explored for various biological activities, indicating their potential as therapeutic agents. For example, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives were synthesized and evaluated for antibacterial activities, demonstrating the potential of chromene compounds in developing new antimicrobial agents (Pouramiri et al., 2017). Furthermore, the synthesis and biological evaluation of coumarin derivatives containing thiazolidin-4-one ring , another class of compounds related to chromenes, have been explored, underscoring the compound's relevance in pharmaceutical research (Ramaganesh et al., 2010).

properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-30-18-13-11-17(12-14-18)24-22(27)20-15-16-7-5-6-10-21(16)31-23(20)25-26-32(28,29)19-8-3-2-4-9-19/h2-15,26H,1H3,(H,24,27)/b25-23-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFPRXIMOJAIBE-BZZOAKBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-methoxyphenyl)chromene-3-carboxamide

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